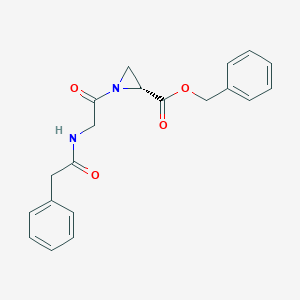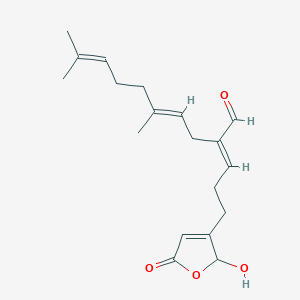
氯化镥
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium chloride, also known as lutetium trichloride, is a chemical compound composed of lutetium and chlorine with the formula LuCl₃. It forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl₃·6H₂O. Anhydrous lutetium chloride has the YCl₃ (AlCl₃) layer structure with octahedral lutetium ions .
科学研究应用
Lutetium chloride has several significant applications in scientific research:
作用机制
- Lutetium-177 chloride primarily targets somatostatin receptors (SSTRs), with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
- This targeted radiation delivery allows Lutetium-177 chloride to selectively affect tumor cells while minimizing damage to surrounding healthy tissues .
- Notably, it interacts with prostate-specific membrane antigen (PSMA) , a transmembrane glycoprotein involved in these cellular functions .
- Its physical half-life is approximately 6.647 days .
- Adverse reactions, such as thrombocytopenia, anemia, neutropenia, renal toxicity, and hepatotoxicity, can be managed by adjusting the infusion interval and reducing the radioactivity dose .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Cellular Effects
The cellular effects of lutetium chloride are primarily understood in the context of its radioactive isotope, lutetium-177 . Lutetium-177 chloride is used for the radiolabeling of pharmaceutical molecules, aimed either as an anti-cancer therapy or for scintigraphy (medical imaging) . It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lutetium chloride, particularly lutetium-177 chloride, involves its radioactive decay. The emitted beta particles can damage cancer cells, making lutetium-177 chloride a valuable tool in targeted cancer therapy
Temporal Effects in Laboratory Settings
Lutetium-177 chloride, due to its radioactive nature, has a half-life of 6.64 days , which influences its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the context of lutetium-177 chloride, it has been used in various therapeutic applications, and its dosage effects are an active area of research .
Transport and Distribution
Lutetium-177 chloride, due to its use in radiolabeling of pharmaceutical molecules, is known to be transported to specific target tissues or organs in the body .
准备方法
Synthetic Routes and Reaction Conditions: Lutetium chloride can be synthesized by reacting lutetium oxide with hydrochloric acid: [ \text{Lu}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{LuCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, lutetium chloride is often produced by the direct chlorination of lutetium metal or lutetium oxide. The reaction with chlorine gas at elevated temperatures yields lutetium chloride: [ 2 \text{Lu} + 3 \text{Cl}_2 \rightarrow 2 \text{LuCl}_3 ]
Types of Reactions:
-
Reduction: Lutetium chloride can be reduced to pure lutetium metal by heating it with elemental calcium: [ 2 \text{LuCl}_3 + 3 \text{Ca} \rightarrow 2 \text{Lu} + 3 \text{CaCl}_2 ]
-
Substitution: Lutetium chloride reacts with various reagents to form different lutetium compounds. For example, it reacts with hydrofluoric acid to form lutetium fluoride: [ \text{LuCl}_3 + 3 \text{HF} \rightarrow \text{LuF}_3 + 3 \text{HCl} ]
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of lutetium chloride from lutetium oxide.
Calcium: Used in the reduction of lutetium chloride to lutetium metal.
Hydrofluoric Acid: Used in the formation of lutetium fluoride from lutetium chloride.
Major Products Formed:
Lutetium Metal: Formed by the reduction of lutetium chloride.
Lutetium Fluoride: Formed by the substitution reaction with hydrofluoric acid.
相似化合物的比较
Lutetium chloride can be compared with other lutetium compounds such as:
Lutetium Fluoride (LuF₃): Formed by reacting lutetium chloride with hydrofluoric acid.
Lutetium Oxide (Lu₂O₃): A white solid used in the preparation of specialty glasses and as a catalyst in various chemical reactions.
Lutetium Bromide (LuBr₃): Synthesized by reacting lutetium with bromine gas.
Lutetium Iodide (LuI₃): Obtained by reacting lutetium with iodine.
Uniqueness: Lutetium chloride is unique due to its hygroscopic nature and its use as a precursor for lutetium-177, which has significant applications in targeted cancer therapies and medical diagnostics.
属性
CAS 编号 |
10099-66-8 |
|---|---|
分子式 |
Cl3Lu |
分子量 |
281.32 g/mol |
IUPAC 名称 |
lutetium(3+);trichloride |
InChI |
InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |
InChI 键 |
AEDROEGYZIARPU-UHFFFAOYSA-K |
SMILES |
Cl[Lu](Cl)Cl |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Lu+3] |
Key on ui other cas no. |
10099-66-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
